molecular formula C15H18N2O2 B11944635 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione CAS No. 25110-41-2

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11944635
CAS No.: 25110-41-2
M. Wt: 258.32 g/mol
InChI Key: AOYLGAWEXWQMBZ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, a piperidine ring, and a phenyl groupThe presence of the pyrrolidine and piperidine rings makes it a versatile scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the piperidine and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted amine with a suitable dione precursor can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine, piperidine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

25110-41-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H18N2O2/c18-14-11-13(16-9-5-2-6-10-16)15(19)17(14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

AOYLGAWEXWQMBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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